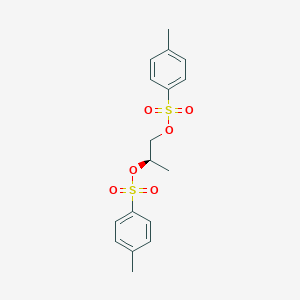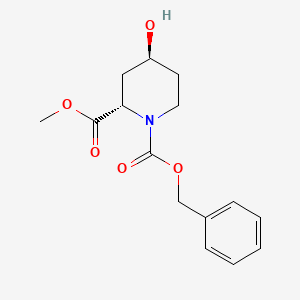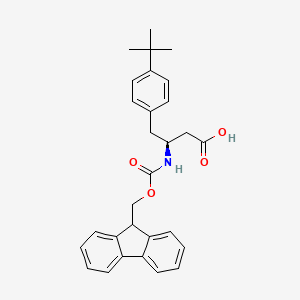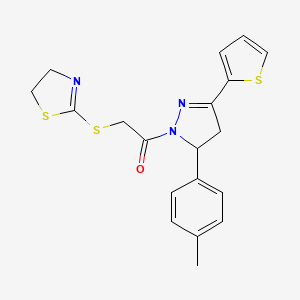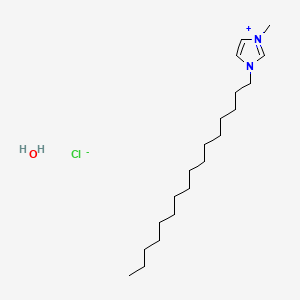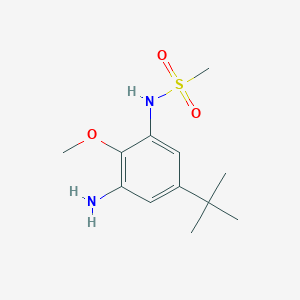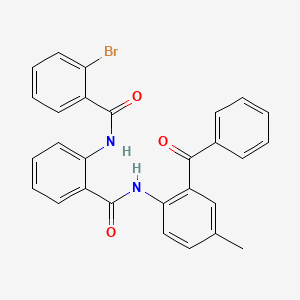
N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide
Overview
Description
N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide, also known as BMB, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a synthetic small molecule that has been shown to have a range of biological activities, including anti-inflammatory and anti-cancer effects.
Mechanism of Action
N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide exerts its biological effects by binding to specific proteins in cells. It has been shown to bind to the protein HDAC6, which is involved in the regulation of gene expression and protein degradation. By inhibiting HDAC6, this compound can alter the expression of genes involved in inflammation and cancer cell proliferation. This compound has also been shown to bind to the protein Hsp90, which is involved in the folding and stabilization of other proteins. By inhibiting Hsp90, this compound can induce the degradation of proteins that are involved in cancer cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide has several advantages for lab experiments. It is a synthetic small molecule that can be easily synthesized in large quantities with high purity. This compound has also been extensively studied for its potential applications in scientific research, which makes it a well-characterized compound. However, this compound also has limitations for lab experiments. It has been shown to have low solubility in aqueous solutions, which can limit its bioavailability in vivo. In addition, this compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide. One potential direction is the development of more potent and selective HDAC6 inhibitors based on the structure of this compound. Another potential direction is the study of this compound in combination with other anti-cancer drugs to enhance its efficacy. In addition, this compound could be studied for its potential applications in other neurological disorders such as Huntington's disease and ALS. Overall, this compound is a promising compound that has the potential to be developed into a novel therapeutic agent for the treatment of cancer and other diseases.
Scientific Research Applications
N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, this compound has been studied for its potential applications in neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-[(2-bromobenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21BrN2O3/c1-18-15-16-25(22(17-18)26(32)19-9-3-2-4-10-19)31-28(34)21-12-6-8-14-24(21)30-27(33)20-11-5-7-13-23(20)29/h2-17H,1H3,(H,30,33)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRNRBSDYIHTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-(Naphtho[1,2-d]thiazol-2-yl)butyl)naphtho[2,1-d]thiazole](/img/structure/B3265237.png)

